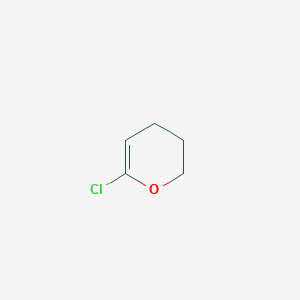
6-chloro-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,4-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H7ClO It is a derivative of 3,4-dihydro-2H-pyran, where a chlorine atom is substituted at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chlorination of 3,4-dihydro-2H-pyran using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent over-chlorination and ensure selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity.
化学反应分析
Types of Reactions: 6-Chloro-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 3,4-dihydro-2H-pyran or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include 6-hydroxy-3,4-dihydro-2H-pyran, 6-amino-3,4-dihydro-2H-pyran, and 6-thio-3,4-dihydro-2H-pyran.
Oxidation Reactions: Products include lactones and other oxygenated derivatives.
Reduction Reactions: Products include 3,4-dihydro-2H-pyran and other reduced forms.
科学研究应用
6-Chloro-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-chloro-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
3,4-Dihydro-2H-pyran: The parent compound without the chlorine substitution.
6-Fluoro-3,4-dihydro-2H-pyran: A similar compound with a fluorine atom instead of chlorine.
6-Bromo-3,4-dihydro-2H-pyran: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 6-Chloro-3,4-dihydro-2H-pyran is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can influence the compound’s electronic structure, making it more reactive in certain chemical reactions. This uniqueness makes it valuable for specific applications where other halogenated derivatives may not be as effective.
属性
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyran |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLSBGBXYXBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
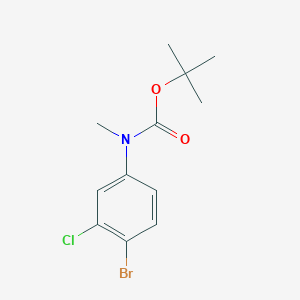
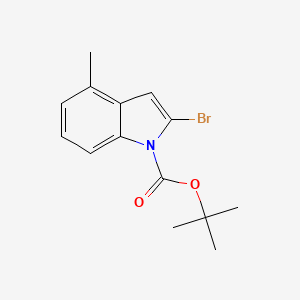
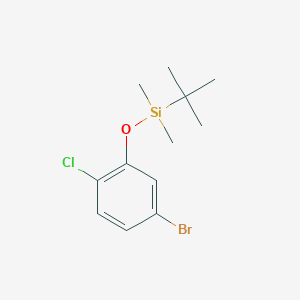
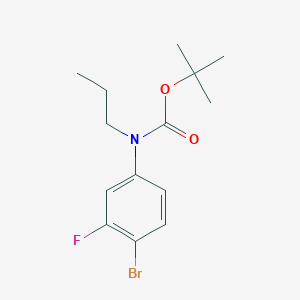
dimethylsilane](/img/structure/B8029166.png)
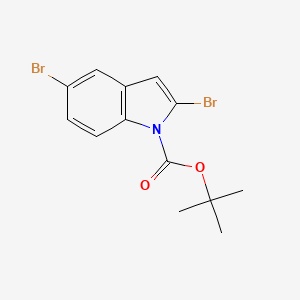
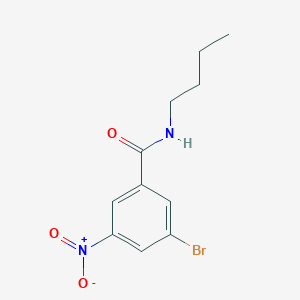
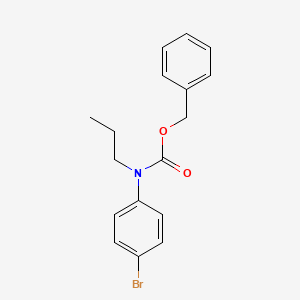
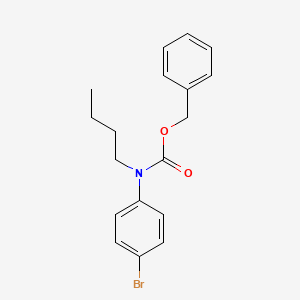
![1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8029209.png)
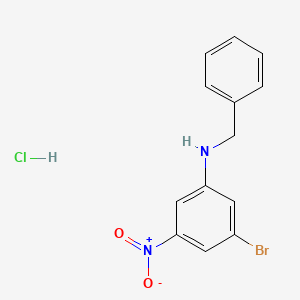
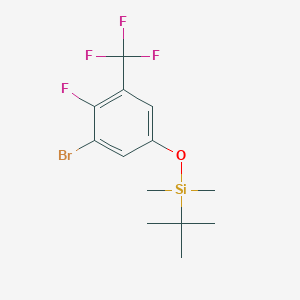
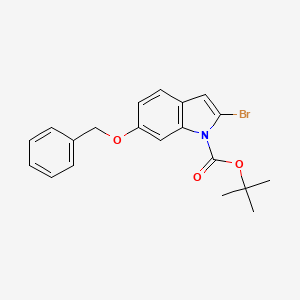
![tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate](/img/structure/B8029224.png)
